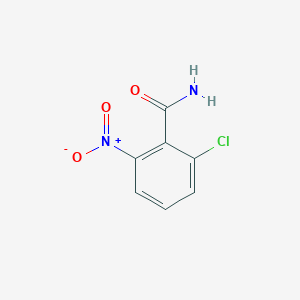

2-Cloro-6-nitrobenzamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-6-nitrobenzamide often involves complex chemical reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves multiple steps, including nitration, acylation, and amide formation (Dian He et al., 2014); (Samridhi Thakral et al., 2020). These methodologies could potentially be adapted for the synthesis of 2-Chloro-6-nitrobenzamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction methods. For instance, the crystal structure and spectroscopic properties of related compounds provide insights into the bond lengths, angles, and overall geometry, which can be crucial for understanding the reactivity and properties of 2-Chloro-6-nitrobenzamide (Dian He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzamide derivatives can include nitroreduction, halogenation, and nucleophilic substitution, among others. The reactivity of these compounds under various conditions can shed light on the potential chemical reactions 2-Chloro-6-nitrobenzamide might undergo. For example, the reactivity of nitro groups in such compounds with nucleophiles and their potential for reduction are key aspects of their chemistry (I. Kapetanovic et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystalline structure, can be inferred from related compounds. Such properties are essential for understanding the compound's behavior in different environments and for its application in various fields (A. Saeed et al., 2010).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, electrophilicity, and stability, are determined by the compound's functional groups and molecular structure. Studies on similar compounds can provide valuable insights into the chemical behavior and reactivity of 2-Chloro-6-nitrobenzamide (H. Samimi, 2016).

Aplicaciones Científicas De Investigación

Síntesis de benzamidas

“2-Cloro-6-nitrobenzamida” puede utilizarse en la síntesis de benzamidas . La reacción se lleva a cabo mediante la condensación directa de ácidos benzoicos y aminas bajo irradiación ultrasónica en presencia de líquido iónico ácido de Lewis inmovilizado en tierra de diatomeas . Este método tiene varias ventajas, como el uso de un catalizador superior y recuperable, tiempos de reacción bajos, procedimiento sencillo, proceso de alto rendimiento y ecológico .

Aplicaciones farmacéuticas

Las benzamidas, que pueden sintetizarse utilizando “this compound”, se utilizan ampliamente en la industria farmacéutica . Se encuentran en las estructuras de compuestos farmacéuticos potenciales como la loperamida (antidiarreico), el acetaminofén (analgésico), la lidocaína (anestésico local), la atorvastatina (hipocolesterolémico), el lisinopril (inhibidor de la enzima convertidora de angiotensina), el valsartán (bloqueo de los receptores de angiotensina-II), el sorafenib y el diltiazem (bloqueadores de los canales de calcio utilizados en el tratamiento de la angina de pecho y la hipertensión), y la lipitor y la vyvanse, que se han utilizado ampliamente para el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil, respectivamente .

Aplicaciones industriales

Las benzamidas también se utilizan ampliamente en industrias como el papel, el plástico y el caucho . Se utilizan como producto intermedio en la síntesis de agentes terapéuticos .

Aplicaciones agrícolas

Los compuestos amida, que incluyen las benzamidas, también se utilizan en áreas agrícolas .

Actividad antiplaquetaria

Los derivados amida, incluyendo las benzamidas, también muestran actividad antiplaquetaria .

Síntesis de nuevos derivados de benzamida

“this compound” también puede utilizarse en la síntesis de nuevos derivados de benzamida <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar nitrobenzamide derivatives can interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the upregulation of the hnp gene cluster, leading to the production of enzymes that catalyze the degradation of the compound .

Pharmacokinetics

Its molecular weight of 20058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar nitrobenzamide derivatives have been shown to have antidiabetic effects, inhibiting α-glucosidase and α-amylase enzymes . This suggests that 2-Chloro-6-nitrobenzamide may also have potential therapeutic effects.

Propiedades

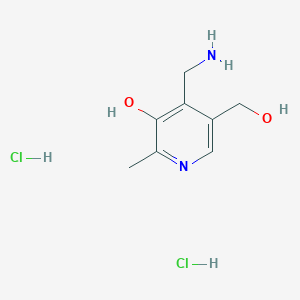

IUPAC Name |

2-chloro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVXBESIHVJEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148060 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107485-64-3 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)